{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol
Description
Properties
Molecular Formula |
C11H12FN3O |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,16H,6-7H2,1H3 |
InChI Key |
RKQASOBFYUFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Core Strategy for Synthesis
The synthesis predominantly employs a click chemistry approach —a copper-catalyzed azide-alkyne cycloaddition (CuAAC)—to assemble the 1,2,3-triazole ring, which is a hallmark of this compound's construction. The key steps include:
- Preparation of a suitable azide or alkyne precursor bearing the fluorophenylmethyl group.
- Cycloaddition to form the triazole ring.
- Functionalization at the 4-position of the triazole with a methanol group.
Preparation of the 4-Fluorophenylmethyl Azide or Alkyne
Method A: Synthesis of 4-Fluorobenzyl Azide
- Starting Material: 4-Fluorobenzyl chloride.
- Reaction: Nucleophilic substitution with sodium azide in dimethylformamide (DMF) at room temperature.
4-Fluorobenzyl chloride + sodium azide → 4-Fluorobenzyl azide
This method is well-documented for azide synthesis and offers high yield and purity.
Method B: Synthesis of 4-Fluorobenzyl Alkyne
- Starting Material: 4-Fluorobenzyl bromide.
- Reaction: Sonogashira coupling with terminal alkynes in the presence of palladium catalysts and copper co-catalyst.
Formation of the Triazole Ring via Click Chemistry
The core of the synthesis involves the CuAAC reaction between the prepared azide and an appropriate alkyne bearing the methyl group at the 5-position of the triazole.
- Reagents: Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate), solvent such as tert-butanol/water mixture.
- Procedure: Mix the azide and alkyne in the presence of the catalyst under inert atmosphere at ambient temperature.
This step yields the 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole core.
Introduction of the Hydroxymethyl Group at the 4-Position
The final functionalization involves converting the 4-position of the triazole into a methanol derivative.
Method A: Direct Methylation
- Reagents: Formaldehyde or paraformaldehyde with a reducing agent like sodium borohydride.
- Process: The triazole ring undergoes nucleophilic attack at the 4-position, followed by reduction to yield the methanol group.
Method B: Nucleophilic Substitution
- Starting Material: 4-Chloromethyl derivative of the triazole.
- Reaction: Nucleophilic substitution with aqueous formaldehyde or hydroxide to form the hydroxymethyl group.
Summary of the Synthesis Route
| Step | Description | Reagents & Conditions | References/Notes |
|---|---|---|---|
| 1 | Synthesis of 4-fluorobenzyl azide | 4-Fluorobenzyl chloride + NaN₃ in DMF | Widely used azide synthesis |
| 2 | Preparation of alkyne precursor | Sonogashira coupling | For alkyne derivatives |
| 3 | Click reaction to form triazole | CuSO₄, sodium ascorbate, tert-butanol/water | High regioselectivity |
| 4 | Functionalization at 4-position | Formaldehyde reduction or nucleophilic substitution | Yields the methanol group |
Alternative and Improved Methods
Recent patents and research articles suggest improved protocols involving:
- Use of microwave-assisted synthesis to accelerate click reactions.
- Catalyst optimization with ligand-accelerated copper catalysts for higher yields.
- One-pot multi-step processes combining azide formation, cycloaddition, and functionalization to reduce purification steps.
Final Remarks
The synthesis of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is well-established through a combination of azide synthesis, click chemistry, and subsequent functionalization steps. The process benefits from recent innovations in catalysis and reaction conditions, enabling efficient, scalable, and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring to form dihydrotriazoles using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds 4 and 5 () share the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety but differ in the aryl substituent (Cl in 4 vs. F in 5 ). Both are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite identical molecular conformations, halogen substitution alters intermolecular interactions:
Table 1: Structural Parameters of Halogen-Substituted Analogues
| Compound | Substituent | Crystal System | Space Group | Intermolecular Interactions |
|---|---|---|---|---|
| 4 | Cl | Triclinic | $ P\overline{1} $ | C–H···Cl, π-π stacking |
| 5 | F | Triclinic | $ P\overline{1} $ | C–H···F, stronger π-π interactions |
Planarity and Dihedral Angles
The target compound’s planarity contrasts with derivatives like 3-(4-fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one (), where the dihedral angle between triazole and fluorophenyl groups is 39.6°, promoting coplanarity. In contrast, 1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone () exhibits a dihedral angle of 87.1°, disrupting conjugation and reducing solubility .
Functional Comparisons
Solubility and Bioavailability
Triazole-carboxamide derivatives () with hydrophilic amide substituents, such as I (N-(−1-hydroxy-3-phenylpropan-2-yl)-substituted), show improved aqueous solubility (logP = 1.2) compared to the target compound’s logP ~2.5 (estimated). This highlights the trade-off between lipophilicity and bioavailability .
Key Research Findings
Halogen Effects : Chlorine in 4 increases halogen bonding but reduces packing efficiency compared to fluorine in 5 .
Bioactivity Modulation : Thiazole and chalcone hybrids enhance antimicrobial and antiparasitic activities, respectively .
Structural Flexibility : Dihedral angles in triazole derivatives dictate conjugation extent and solubility, impacting drug-likeness .
Biological Activity
The compound {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.
Synthesis and Structural Characterization
The synthesis of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves the reaction of 4-fluorobenzyl chloride with 5-methyl-1H-1,2,3-triazole in the presence of a base. The resulting compound is characterized using various spectroscopic techniques including IR and NMR spectroscopy, which confirm the molecular structure and functional groups present.
Crystallographic Data
The crystallographic data for related triazole compounds indicate that these compounds often exhibit a planar conformation due to the presence of conjugated systems. For example, the crystal structure of a similar compound revealed a triclinic symmetry with specific atomic coordinates and displacement parameters (see Table 1) .
| Atom | x | y | z | U iso*/U eq |
|---|---|---|---|---|
| Cl | 0.43470 | 0.30969 | 0.31529 | 0.0811 |
| F | 1.0298 | 1.0103 | 0.3097 | 0.0895 |
| N | 0.82071 | 0.5463 | 0.49712 | 0.0517 |
| C | 0.8629 | 0.9861 | 0.3472 | 0.0549 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol. For instance, a derivative known as ZQL-4c demonstrated significant cytotoxic activity against various breast cancer cell lines (MCF-7, MDA-MB-231) .
Mechanism of Action:
The mechanism by which ZQL-4c exerts its effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation and invasion.
- Disruption of the Notch-AKT signaling pathway , which is crucial for cancer cell survival and proliferation.
Efficacy Studies
In vitro studies have shown that ZQL-4c exhibits dose-dependent cytotoxicity with IC50 values indicating effective inhibition at low concentrations:
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| MCF-7 | 2.96 µmol/L | 1.06 µmol/L |
| MDA-MB-231 | 0.80 µmol/L | 0.67 µmol/L |
| SK-BR-3 | 1.21 µmol/L | 0.79 µmol/L |
These results suggest that derivatives of {1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol could be promising candidates for further development as anticancer agents .
Case Studies
A notable study involved the evaluation of ZQL-4c's effects on breast cancer cells where it was found to significantly increase reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis . The findings underscore the importance of this compound in targeting cancer cells while sparing normal cells.
Q & A
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| XRD | Dihedral angle between triazole and fluorophenyl: 39.6°–62.3° | |
| Hirshfeld | H···F interactions contribute 12–15% to crystal packing |
How do steric and electronic effects influence the compound’s crystal packing and supramolecular architecture?
Advanced Research Question
Steric hindrance from the 4-fluorophenyl and methyl groups distorts the triazole ring’s planarity, affecting packing. For example:
- Dihedral Angles : Variations (39.6°–87.1°) arise from substituent bulk (e.g., trifluoromethyl vs. nitro groups) .
- Intermolecular Interactions : C–H···O/N hydrogen bonds and π-π stacking dominate, with fluorophenyl groups enhancing dipole interactions.
Methodological Insight : Use SHELXL for refining anisotropic displacement parameters and Mercury (CCDC) for visualizing packing motifs .
What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
Advanced Research Question
Discrepancies often stem from assay conditions or structural analogs. Key approaches:
Q. Example Conflict :
- Anti-inflammatory Activity : LQFM-096 (a triazole-tetrazole hybrid) showed COX-2 inhibition, while pyrazolyl-triazoles exhibited varied potency due to substituent electronic effects .
How can crystallographic ambiguities (e.g., disorder or twinning) be addressed during refinement?
Advanced Research Question
Challenges :
Q. Workflow :
Data Collection : High-resolution (<1.0 Å) data reduces model bias.
Software Tools : SHELXL for refinement, OLEX2/ WinGX for visualization .
What computational methods support the design of derivatives with enhanced pharmacological profiles?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
